Sulfo-Cy7-acid

Water solubility Bioconjugation Protein labeling

Sulfo-Cy7-acid solves NIR labeling challenges where non-sulfonated Cy7 requires denaturing co-solvents and ICG suffers rapid photobleaching. · 20% higher quantum yield (Φ=0.24) vs. non-sulfonated Cy7; ε=240,600 L·mol⁻¹·cm⁻¹ for maximum detection sensitivity[reference:0] · Dual sulfonate groups ensure aqueous solubility without DMSO/DMF, preserving protein integrity during conjugation[reference:1] · Superior photostability over ICG for longitudinal imaging, FCS, and single-molecule applications

Molecular Formula C35H42N2O8S2
Molecular Weight 682.8 g/mol
Cat. No. B613764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy7-acid
Molecular FormulaC35H42N2O8S2
Molecular Weight682.8 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C
InChIInChI=1S/C35H42N2O8S2/c1-6-36-29-20-18-25(46(40,41)42)23-27(29)34(2,3)31(36)15-11-8-7-9-12-16-32-35(4,5)28-24-26(47(43,44)45)19-21-30(28)37(32)22-14-10-13-17-33(38)39/h7-9,11-12,15-16,18-21,23-24H,6,10,13-14,17,22H2,1-5H3,(H2-,38,39,40,41,42,43,44,45)
InChIKeyCZWUESRDTYLNDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfo-Cy7-acid: Technical Baseline and Near-Infrared Fluorescent Dye Classification for Informed Procurement


Sulfo-Cy7-acid (CAS 943298-08-6), also designated sulfo-Cyanine7 carboxylic acid, is a sulfonated heptamethine cyanine dye engineered for near-infrared (NIR) fluorescence applications in biological research. The compound comprises a Cy7 fluorophore core modified with two sulfonate groups to confer high aqueous solubility and a free carboxylic acid handle for potential covalent conjugation . Its spectral profile includes an excitation maximum at approximately 748 nm and an emission maximum at 774 nm, positioning its signal within the tissue-transparent NIR window I [1]. A defining analytical metric for procurement is its reported molar extinction coefficient (ε) of 240,600 L·mol⁻¹·cm⁻¹ and a fluorescence quantum yield (Φ) of 0.24, which directly influence detection sensitivity in imaging and assay workflows .

Why Cy7 Analogs Cannot Substitute for Sulfo-Cy7-acid Without Compromising Experimental Reproducibility


Substituting Sulfo-Cy7-acid with a generic Cy7 dye or another NIR fluorophore without rigorous validation introduces significant technical risk due to quantifiable differences in solubility, photophysical output, and bioconjugation behavior. While the core heptamethine chromophore is shared, the presence of the sulfonate moieties in Sulfo-Cy7-acid fundamentally alters its performance profile: non-sulfonated Cy7 requires organic co-solvents for aqueous dispersion, which can denature sensitive protein targets, whereas Sulfo-Cy7-acid is freely soluble in aqueous buffers [1]. Furthermore, published data demonstrate that sulfonation enhances quantum yield by at least 20% relative to the parent Cy7 structure, directly impacting signal-to-noise ratios in imaging experiments . Even against clinically used NIR agents like Indocyanine Green (ICG), Sulfo-Cy7-acid exhibits superior photostability, making it more suitable for longitudinal or high-resolution studies [2]. These are not marginal differences; they represent distinct chemical entities with divergent performance envelopes. The quantitative evidence detailed below substantiates these differentiation claims.

Sulfo-Cy7-acid Procurement Evidence: Head-to-Head Performance Metrics Against Cy7 and ICG Comparators


Aqueous Solubility: Elimination of Organic Co-Solvent Requirement for Protein-Compatible Labeling

Sulfo-Cy7-acid, as a sulfonated derivative, exhibits full solubility in water and aqueous buffers, contrasting sharply with its non-sulfonated Cy7 counterpart, which requires organic co-solvents such as DMF or DMSO for aqueous dispersion [1]. While specific solubility limit data for Sulfo-Cy7-acid are not universally published in mg/mL, the qualitative descriptor 'extremely soluble in water' is consistently applied across multiple technical sources and is mechanistically explained by the presence of two sulfonate groups . In contrast, non-sulfonated Cy7 is described as having 'lower water solubility' and necessitating organic co-solvents for use in aqueous reaction systems [2].

Water solubility Bioconjugation Protein labeling

Fluorescence Quantum Yield Enhancement: 20-23% Improvement Over Parent Cy7 Fluorophore

The fluorescence quantum yield (Φ) of Sulfo-Cy7-acid is reported as 0.24 in phosphate-buffered saline . Comparative vendor data and literature sources indicate that the parent Cy7 fluorophore (non-sulfonated) typically exhibits a quantum yield below 0.1 [1]. Multiple technical datasheets for Sulfo-Cyanine7 derivatives explicitly state that the sulfonated analog provides a quantum yield improvement of 20% to 23% over the non-sulfonated Cy7 fluorophore .

Quantum yield Fluorescence brightness NIR imaging

Molar Extinction Coefficient: 20% Higher Absorption Efficiency Than Non-Sulfonated Cy7

The molar extinction coefficient (ε) for Sulfo-Cy7-acid is consistently reported as 240,600 L·mol⁻¹·cm⁻¹ at its absorption maximum of 748 nm . In comparison, the non-sulfonated Cy7 NHS ester and free acid forms are reported with an ε of 200,000 L·mol⁻¹·cm⁻¹ under equivalent conditions [1]. This represents a 20.3% increase in light absorption efficiency per molar unit.

Extinction coefficient Absorbance Detection sensitivity

Photostability Advantage: Superior Stability Over Clinical Standard ICG for Longitudinal Imaging

Sulfo-Cy7-acid and its derivatives are characterized by enhanced photostability relative to two key comparators. First, multiple vendor sources explicitly state that Sulfo-Cyanine7 exhibits higher photostability than the non-sulfonated Cy7 fluorophore, an attribute critical for time-lapse or repeated imaging experiments . Second, direct comparative assessments against Indocyanine Green (ICG), the FDA-approved clinical NIR dye, indicate that Sulfo-CY7 possesses superior stability and is more suitable for long-term experimental and conjugation applications, whereas ICG is noted for its light sensitivity, tendency to aggregate, and rapid degradation in aqueous solution [1].

Photostability Long-term imaging Photobleaching

Reduced Non-Specific Binding: Mechanistic Advantage of Dual Sulfonate Modification

A mechanistic study on a structurally related family of asymmetric cyanine dyes (DY-67x) demonstrated that increasing the number of sulfonate groups on the dye scaffold progressively reduces serum protein binding and dye aggregation. Specifically, the bovine serum albumin binding constant for the most hydrophobic dye (DY-675, n=1 sulfonate) was 18 times higher than that of the most hydrophilic dye (DY-678, n=4 sulfonates) [1]. By extrapolation, Sulfo-Cy7-acid, which bears two sulfonate groups, is predicted to exhibit significantly lower non-specific protein adsorption and aggregation propensity compared to its non-sulfonated Cy7 counterpart, which lacks these charged hydrophilic moieties.

Non-specific binding Protein aggregation Biodistribution

High-Value Application Scenarios for Sulfo-Cy7-acid in NIR Fluorescence Research and Development


Sensitive In Vivo Small Animal Imaging Where Signal-to-Noise Is Critical

Leveraging its 20% higher quantum yield (0.24 vs. <0.1) and 20% higher extinction coefficient (240,600 vs. 200,000 L·mol⁻¹·cm⁻¹) compared to non-sulfonated Cy7, Sulfo-Cy7-acid provides superior brightness and detection sensitivity in whole-animal fluorescence imaging systems such as IVIS. Its emission at 774 nm falls squarely within the NIR-I tissue transparency window, minimizing autofluorescence and maximizing tissue penetration depth . This makes it a preferred choice for biodistribution studies, tumor xenograft tracking, and monitoring of nanoparticle carrier accumulation where weak signals would otherwise be lost.

Protein and Antibody Labeling in Fully Aqueous, Denaturant-Free Conditions

The exceptional water solubility of Sulfo-Cy7-acid, conferred by its dual sulfonate groups, eliminates the need for organic co-solvents like DMSO or DMF during conjugation reactions [1]. This is particularly critical when labeling delicate proteins, monoclonal antibodies, or enzyme conjugates that are prone to denaturation or aggregation upon exposure to even low percentages of organic solvents. The negative charge from sulfonate groups also reduces the risk of dye-induced protein aggregation post-labeling, ensuring that the bioconjugate retains its native structure and function [2].

Longitudinal and Time-Lapse NIR Imaging Requiring Extended Photostability

For experiments involving continuous illumination over minutes to hours—such as live-cell tracking, pharmacokinetic monitoring, or super-resolution microscopy—the enhanced photostability of Sulfo-Cy7-acid over ICG and non-sulfonated Cy7 is a decisive selection factor . Reduced photobleaching ensures that fluorescence intensity remains stable throughout the acquisition period, enabling accurate quantification of dynamic processes and reducing the confounding effects of signal decay. This property is particularly advantageous in fluorescence correlation spectroscopy (FCS) and single-molecule imaging applications where photophysical noise must be minimized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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